
1-Azido-3-phenoxypropan-2-ol
Vue d'ensemble
Description
1-Azido-3-phenoxypropan-2-ol is a multifunctional organic compound characterized by a central propan-2-ol backbone substituted with an azide (–N₃) group at position 1 and a phenoxy (–O–C₆H₅) group at position 2. Its molecular formula is C₉H₁₁N₃O₂, and it is widely utilized in click chemistry reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize 1,2,3-triazole derivatives . This reactivity makes it valuable in pharmaceutical and polymer research, where triazole linkages enhance stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Azido-3-phenoxypropan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of azido-alcohol derivatives typically involves nucleophilic substitution or azide transfer reactions. For example, substituting a hydroxyl group with an azide via Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or SN2 displacement with sodium azide under controlled pH and temperature can yield the target compound. Reaction conditions such as solvent polarity (e.g., DMF for polar aprotic environments), stoichiometric ratios, and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield and purity. Intermediate characterization via TLC or HPLC is critical to monitor reaction progress .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and verify its structural integrity?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the phenoxy group (aromatic protons at ~6.8–7.5 ppm) and the azido moiety (no direct proton signal but inferred via adjacent protons).
- IR : The azide group exhibits a strong absorption band near 2100 cm, while the hydroxyl group shows a broad peak around 3300 cm.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]) and fragmentation patterns consistent with the azido-alcohol structure. Cross-referencing with databases like NIST ensures accuracy .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in simulations. To address this:
- Perform solvent-correlated DFT calculations (e.g., using COSMO-RS models) to incorporate solvation effects.
- Validate with kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways.
- Use multivariate analysis to reconcile theoretical and experimental activation energies, adjusting for steric/electronic factors not modeled computationally .
Q. How does the azido group in this compound influence its stability under varying pH and temperature conditions, and what methodologies are used to assess degradation pathways?
- Methodological Answer : The azido group is prone to hydrolysis or thermal decomposition. Stability studies involve:
- Forced degradation : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at elevated temperatures (40–60°C).
- HPLC-MS monitoring : Track degradation products like phenoxypropan-2-ol (azide loss) or nitriles (Curtius rearrangement).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What experimental designs are recommended for studying the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Combinatorial synthesis : Generate derivatives with varied substituents on the phenyl ring or azido chain.
- Factorial design : Test variables like steric bulk (e.g., ortho/meta/para substituents) and electronic effects (e.g., electron-withdrawing groups) on bioactivity.
- In silico docking : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) to prioritize candidates for in vitro assays .
Q. How can factorial design be applied to optimize the synthesis parameters of this compound, considering variables like stoichiometry and reaction time?
- Methodological Answer : A factorial design (where = number of variables) evaluates interactions between factors:
- Variables : Azide source concentration (1–2 eq), temperature (25–50°C), and solvent polarity (THF vs. acetonitrile).
- Response metrics : Yield, purity, and reaction time.
- Analysis : ANOVA identifies significant factors; response surface methodology (RSM) pinpoints optimal conditions .
Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound, and how can real-time monitoring techniques address them?
- Methodological Answer : Intermediates like nitroalkenes or epoxides may be transient. Solutions include:
- Inline FTIR or Raman spectroscopy : Monitor functional group transformations without sampling.
- Microreactor systems : Enhance heat/mass transfer to stabilize intermediates for characterization.
- Cryogenic trapping : Isolate intermediates at low temperatures (-78°C) for NMR/MS analysis .
Q. How do solvent polarity and protic/aprotic environments affect the regioselectivity of nucleophilic substitutions involving this compound?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, favoring SN2 mechanisms (inversion of configuration).
- Protic solvents (MeOH, HO) : Promote SN1 pathways via carbocation intermediates, leading to racemization.
- Kinetic studies : Compare reaction rates in different solvents using O-labeled water to track nucleophilic attack pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-Azido-3-phenoxypropan-2-ol, enabling comparative analysis of their properties, applications, and safety profiles.
(2S)-3-Azido-2-phenylmethoxypropan-1-ol (CAS 85820-85-5)
- Structure : A stereoisomer with a chiral center at position 2, featuring a phenylmethoxy (–O–CH₂–C₆H₅) group at position 2 and an azide at position 3.
- Applications: Primarily used in enantioselective synthesis due to its stereochemical configuration. Its reactivity in CuAAC mirrors that of this compound but may yield products with distinct stereochemical outcomes .
- Key Differences: The hydroxyl group at position 1 (vs.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : A branched alcohol with a 3-methylphenyl (3-tolyl) group at position 3 and two methyl groups at position 2.
- Applications : Approved by the International Fragrance Association (IFRA) for use in cosmetics and perfumes. Its safety profile is regulated with strict usage limits (e.g., 0.5% in leave-on skincare products) .
- Key Differences: Lacks reactive azide groups, making it chemically inert compared to this compound. Its tertiary alcohol structure reduces hydrogen-bonding capacity.
(S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4)
- Structure: Features an amino (–NH₂) group at position 2 and a phenyl group at position 3.
- Physicochemical Properties :
- Applications: Used as a chiral building block in pharmaceuticals, particularly for β-amino alcohol derivatives.
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol
- Structure: Contains a trifluoromethyl (–CF₃) substituted phenylamino group at position 2.
- Applications : The electron-withdrawing –CF₃ group enhances metabolic stability, making it a candidate for drug discovery .
- Key Differences: The –CF₃ group increases electronegativity and resistance to oxidative degradation compared to the phenyl group in this compound.
Comparative Data Table
Compound | Molecular Formula | Key Functional Groups | Applications | Key Properties | Safety/Regulatory Notes |
---|---|---|---|---|---|
This compound | C₉H₁₁N₃O₂ | Azide, phenoxy, secondary alcohol | Click chemistry, drug synthesis | Reactive azide; moderate solubility | Handle as explosive precursor |
(2S)-3-Azido-2-phenylmethoxypropan-1-ol | C₁₀H₁₃N₃O₂ | Azide, benzyl ether, primary alcohol | Enantioselective synthesis | Chiral center; higher lipophilicity | Stereochemical purity critical |
2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C₁₂H₁₈O | Tertiary alcohol, 3-tolyl | Fragrance industry | Low reactivity; high stability | IFRA-regulated (≤0.5% in skincare) |
(S)-2-Amino-3-phenylpropan-1-ol | C₉H₁₃NO | Amino, phenyl, primary alcohol | Pharmaceutical intermediates | High GI absorption; Log Po/w = 1.08 | Moderate toxicity (warning label) |
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol | C₁₀H₁₂F₃NO | Trifluoromethyl, amino | Drug discovery | Enhanced metabolic stability | Requires halogen handling precautions |
Key Research Findings
- Reactivity: The azide group in this compound enables rapid triazole formation under CuAAC conditions, outperforming amino or alcohol derivatives in click chemistry efficiency .
- Bioactivity: Amino derivatives like (S)-2-Amino-3-phenylpropan-1-ol exhibit higher bioavailability but lower BBB penetration compared to azido analogs .
Propriétés
Numéro CAS |
121282-65-3 |
---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-azido-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H11N3O2/c10-12-11-6-8(13)7-14-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
Clé InChI |
ZWUXAZDVDTZWFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CN=[N+]=[N-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.